Cas no 2225913-69-7 (Tert-butyl 3-amino-5-cyclopropylbenzoate)

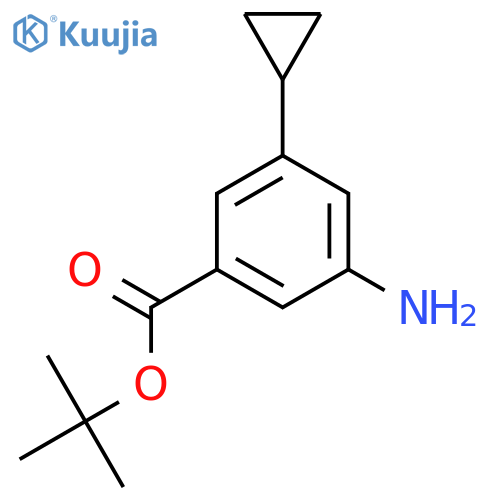

2225913-69-7 structure

商品名:Tert-butyl 3-amino-5-cyclopropylbenzoate

Tert-butyl 3-amino-5-cyclopropylbenzoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-5-cyclopropylbenzoate

- EN300-37101709

- 2225913-69-7

- Tert-butyl 3-amino-5-cyclopropylbenzoate

-

- インチ: 1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-10(9-4-5-9)7-12(15)8-11/h6-9H,4-5,15H2,1-3H3

- InChIKey: UBMUHHDDHSFYIR-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC(=CC(=C1)C1CC1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 233.141578849g/mol

- どういたいしつりょう: 233.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

Tert-butyl 3-amino-5-cyclopropylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37101709-5.0g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 5.0g |

$3396.0 | 2025-03-18 | |

| Enamine | EN300-37101709-2.5g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 2.5g |

$2295.0 | 2025-03-18 | |

| Enamine | EN300-37101709-0.25g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 0.25g |

$1078.0 | 2025-03-18 | |

| Enamine | EN300-37101709-0.5g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 0.5g |

$1124.0 | 2025-03-18 | |

| Enamine | EN300-37101709-0.1g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 0.1g |

$1031.0 | 2025-03-18 | |

| Enamine | EN300-37101709-0.05g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 0.05g |

$983.0 | 2025-03-18 | |

| Enamine | EN300-37101709-10.0g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 10.0g |

$5037.0 | 2025-03-18 | |

| Enamine | EN300-37101709-1.0g |

tert-butyl 3-amino-5-cyclopropylbenzoate |

2225913-69-7 | 95.0% | 1.0g |

$1172.0 | 2025-03-18 |

Tert-butyl 3-amino-5-cyclopropylbenzoate 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

2225913-69-7 (Tert-butyl 3-amino-5-cyclopropylbenzoate) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量